molecular formula C11H15N B575556 N-(cyclobutylmethyl)aniline CAS No. 191664-09-2

N-(cyclobutylmethyl)aniline

Cat. No.: B575556
CAS No.: 191664-09-2
M. Wt: 161.248
InChI Key: NKLFLMIOOKWFHK-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)aniline is a chemical compound of interest in advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates two pharmaceutically relevant motifs: an aniline derivative and a cyclobutylmethyl group. Aniline and its derivatives are fundamental building blocks in chemical synthesis, widely used in the production of various industrial and pharmaceutical products . The cyclobutyl group is increasingly valued in drug discovery for its ability to confer favorable properties on small molecules. Its unique puckered three-dimensional structure can be used to induce conformational restriction , potentially leading to improved target selectivity and metabolic stability for novel therapeutic agents . Research indicates that incorporating cyclobutyl rings can help reduce molecular planarity and fill specific hydrophobic pockets in enzyme targets, optimizing the binding affinity of lead compounds . As such, this compound serves as a versatile chemical intermediate for researchers designing and synthesizing new compounds for biological evaluation. This product is intended for use in laboratory research settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclobutylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFLMIOOKWFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663120
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191664-09-2
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclobutylmethyl Aniline and Its Analogues

Classical N-Alkylation Strategies

Direct N-alkylation represents one of the most traditional and straightforward approaches for the synthesis of secondary amines from primary amines. This strategy relies on the inherent nucleophilicity of the amine to form a new carbon-nitrogen bond with a suitable alkylating agent.

The synthesis of N-(cyclobutylmethyl)aniline can be achieved through the direct N-alkylation of aniline (B41778). This method leverages the nucleophilic character of the nitrogen atom in the aniline molecule, which attacks an electrophilic carbon center. smolecule.comchemistrysteps.com The reaction is a classic example of a nucleophilic substitution, typically proceeding via an SN2 mechanism, especially when using primary alkyl halides. smolecule.com The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, displacing a leaving group from the alkylating agent.

However, a significant challenge in the N-alkylation of primary amines like aniline is the potential for over-alkylation. lumenlearning.com The initially formed secondary amine, this compound, is often more nucleophilic than the starting aniline, leading to a subsequent reaction that forms the tertiary amine, N,N-bis(cyclobutylmethyl)aniline. Further reaction can even produce a quaternary ammonium (B1175870) salt. lumenlearning.com Controlling the reaction conditions is therefore critical to maximize the yield of the desired secondary amine.

To achieve selective mono-alkylation and minimize the formation of byproducts, careful optimization of reaction conditions is essential. Key variables include the choice of alkylating agent, solvent, base, and temperature.

Alkylating Agents: Cyclobutylmethyl halides, such as cyclobutylmethyl bromide or cyclobutylmethyl chloride, are common electrophiles for this transformation. smolecule.com Cyclobutylmethyl bromide is generally more reactive than the corresponding chloride due to the better leaving group ability of the bromide ion.

Base and Solvent: The reaction is typically conducted in the presence of a base to neutralize the hydrohalic acid (e.g., HBr or HCl) formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine. The choice of solvent can also influence the reaction's selectivity and rate. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. Some studies have explored the use of ionic liquids as solvents to improve the chemoselectivity of the N-alkylation process.

Stoichiometry and Temperature: Using a large excess of the starting aniline relative to the alkylating agent can favor mono-alkylation by increasing the probability of the alkylating agent reacting with aniline rather than the product. lumenlearning.com Reaction temperatures are typically controlled to manage reactivity and selectivity.

ParameterConditionPurpose/CommentSource
Alkylating Agent Cyclobutylmethyl bromideHigher reactivity than chloride. smolecule.com
Cyclobutylmethyl chlorideCommon, cost-effective reagent. smolecule.com
Base K₂CO₃, NaHCO₃To neutralize the acid byproduct.
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Stoichiometry Excess AnilineMinimizes over-alkylation. lumenlearning.com

Nucleophilic Substitution Reactions of Aniline Derivatives

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines. It is often preferred over direct alkylation due to its higher selectivity for producing the desired amine without significant over-alkylation byproducts. organic-chemistry.org The process generally involves two steps that can be performed sequentially in a single pot: the formation of an imine or enamine intermediate, followed by its reduction.

For the synthesis of this compound, this sequence begins with the condensation of aniline and cyclobutanecarboxaldehyde (B128957). rsc.org The reaction forms a Schiff base, or imine, intermediate with the elimination of a water molecule. This imine is then reduced in situ to the target secondary amine.

A variety of reducing agents can be employed for the reduction step, with the choice depending on the substrate's sensitivity and the desired reaction conditions. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so it is typically added after sufficient time has been allowed for imine formation. commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective for reductive aminations. It is stable in weakly acidic conditions (pH 4-5) required for imine formation and selectively reduces the protonated iminium ion much faster than it reduces aldehydes or ketones. commonorganicchemistry.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): Another mild and selective reagent that is highly effective for a wide range of substrates, including those that are sensitive or sterically hindered. commonorganicchemistry.com

Recent developments include the use of recyclable catalysts, such as Aquivion-Fe, in conjunction with NaBH₄ to facilitate the one-pot reaction. unimi.it

Reducing AgentTypical Solvent(s)Key FeaturesSource
NaBH(OAc)₃ (STAB) DCE, DCM, THFMild, high selectivity, broad substrate scope. commonorganicchemistry.com
NaCNBH₃ MethanolSelectively reduces iminium ions; requires pH control. commonorganicchemistry.commasterorganicchemistry.com
NaBH₄ Methanol, EthanolCost-effective; must be added after imine formation. commonorganicchemistry.com

Catalytic hydrogenation is an alternative method for the reduction step in a reductive amination sequence. This "green" approach uses molecular hydrogen (H₂) as the reductant, producing only water as a byproduct. google.com The process involves reacting a mixture of aniline and cyclobutanecarboxaldehyde under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly used heterogeneous catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Ra-Ni)

Liquid-phase catalytic hydrogenation is considered to have advantages such as fewer by-products and higher selectivity compared to gas-phase methods. mdpi.com The reaction conditions, including hydrogen pressure, temperature, and choice of catalyst, are optimized to ensure complete conversion of the imine intermediate to the desired secondary amine. Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, is another viable technique. nih.gov

Condensation-Reduction Sequences

Advanced C-N Bond Formation Techniques

Modern organic synthesis has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for C-N bond formation. These methods offer broad substrate scope and functional group tolerance, often succeeding where classical methods fail.

The most prominent of these is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. beilstein-journals.orguwindsor.ca This reaction typically couples an aryl halide or triflate with an amine. While often used to form N-aryl bonds, it is also highly effective for the N-alkylation of anilines. For a related synthesis, the Buchwald-Hartwig coupling was successfully used to prepare N-(cyclobutylmethyl)morphinan-3-amines by reacting an amine with a triflate precursor in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Other advanced methods include:

Copper-Catalyzed N-Alkylation: Ullmann-type couplings, which traditionally use copper catalysts, have been modernized and offer a complementary approach to palladium-catalyzed systems, particularly under milder conditions. beilstein-journals.org

Cobalt and Ruthenium-Catalyzed Reactions: Researchers have developed protocols for the N-alkylation of anilines using more earth-abundant metals. For example, cobalt-based catalysts supported on metal-organic frameworks have been shown to be effective for the N-alkylation of aniline with benzyl (B1604629) alcohol via a "borrowing hydrogen" mechanism. rsc.org Ruthenium catalysts have also been employed for similar transformations. rsc.org

These advanced techniques, particularly palladium-catalyzed methods, are now standard procedures in industrial settings for the reliable synthesis of complex amine derivatives. uwindsor.ca

Alkylation of Arylamines with Alcohols

The N-alkylation of anilines using alcohols is an environmentally benign method that often generates water as the sole byproduct. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" strategy typically involves a catalyst that facilitates the tandem dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to yield the N-alkylated amine. organic-chemistry.orgresearchgate.net

A variety of metal catalysts, including those based on noble metals like ruthenium and iridium as well as more abundant metals like nickel, cobalt, and zinc, have been shown to be effective for this transformation. rsc.orgorganic-chemistry.orgresearchgate.net For instance, nickel-based catalysts, praised for being cost-effective and less toxic, have demonstrated high efficiency in the selective mono-N-alkylation of anilines with a broad range of alcohols. rsc.orgresearchgate.net The choice of catalyst, solvent, and base can be optimized to achieve high yields and selectivity. rsc.org

While direct synthesis of this compound using this method with cyclobutylmethanol is not explicitly detailed in the provided literature, the general applicability of these catalytic systems to various primary alcohols and anilines suggests its feasibility. rsc.orgorganic-chemistry.org The reaction conditions would likely involve heating the aniline with cyclobutylmethanol in the presence of a suitable catalyst and base.

Table 1: Examples of Catalytic Systems for N-Alkylation of Anilines with Alcohols

Catalyst System Alcohol Type Base Key Features
Ni(COD)₂ / KOH Aromatic & Aliphatic KOH Ligand-free, high activity for aniline functionalization. rsc.org
Zn(II)-complex Various Base-catalyzed Sustainable, wide functional group tolerance. organic-chemistry.org
Co(II)-PCP ligand Primary Alcohols Not specified Efficient for mono-N-alkylation of aromatic amines. organic-chemistry.org
Polynaphthoquinone Aryl & Heteroaryl t-BuOK Metal-free, catalyst can be reused. rsc.org

Visible Light-Driven Decarboxylative N-Alkylation

A modern approach to C(sp³)–N bond formation involves the use of visible light photoredox catalysis. nih.gov This method allows for the direct coupling of amines with carboxylic acids via a decarboxylative process, bypassing the need to pre-activate the acid. nih.govresearchgate.net This direct decarboxylative alkylation (DDA) provides a powerful platform for synthesizing N-alkylated anilines under mild conditions. nih.gov

The process typically employs a dual catalytic system, often combining an organic photocatalyst (like an acridine) with a copper catalyst. nih.govmdpi.com The photocatalyst, upon absorbing visible light, initiates the decarboxylation of the carboxylic acid to generate an alkyl radical. nih.govresearchgate.net This radical is then captured by the copper catalyst, which facilitates the cross-coupling with the aniline to form the desired N-alkylated product. nih.govmdpi.com

This methodology has a broad scope, accommodating a wide variety of anilines and unactivated carboxylic acids. nih.gov To synthesize this compound via this route, aniline would be reacted with cyclobutylacetic acid in the presence of the photocatalyst, a copper salt, and a suitable base under visible light irradiation. The reaction's success is attributed to the synchronized interplay between the photocatalytic cycle and the copper-catalyzed C–N bond formation. nih.gov

Table 2: Key Components in Visible Light-Driven Decarboxylative N-Alkylation

Component Role Example
Photocatalyst Absorbs visible light and initiates decarboxylation. Acridine derivative. nih.govmdpi.com
Co-catalyst Facilitates the C(sp³)–N bond-forming cross-coupling. Copper salt (e.g., CuCl). nih.govmdpi.com
Amine Source Nitrogen nucleophile. Aniline or its derivatives. nih.gov

Multicomponent Coupling Processes (e.g., for Rhodanines)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.net The synthesis of rhodanine (B49660) derivatives, a class of sulfur-containing heterocyclic compounds, often utilizes MCRs where an amine is a key building block. researchgate.net

One common strategy for synthesizing 5-arylidenerhodanines involves a one-pot, two-step process combining the formation of a rhodanine core with a subsequent Knoevenagel condensation. In some variations, a primary amine, carbon disulfide, an α-halo-ester (like ethyl chloroacetate), and an aldehyde are reacted together. researchgate.net

Secondary amines can also be incorporated into rhodanine-related syntheses. For example, a three-component reaction between an aldehyde, rhodanine, and a secondary amine can yield 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones. researchgate.net Another approach describes the reaction of alkylidene rhodanines with isothiocyanates, promoted by a base, to produce aminoalkylidene rhodanines. acs.org Although this compound is not explicitly shown as a reactant in these examples, its character as a secondary amine makes it a plausible candidate for similar multicomponent reactions designed to incorporate a secondary amine scaffold. acs.org

Industrial Scale Synthesis Considerations

Scaling up the synthesis of N-alkylated anilines from the laboratory to an industrial process involves several critical considerations. google.com The primary goals are to ensure safety, cost-effectiveness, high yield and purity, and environmental sustainability. rsc.orgresearchgate.net

Catalyst Selection and Cost: For catalytic methods like the alkylation with alcohols, the choice of catalyst is paramount. While precious metals (e.g., palladium, ruthenium) can be highly effective, their cost is a major drawback for large-scale production. rsc.org Therefore, there is a strong industrial preference for catalysts based on abundant and less expensive metals like nickel, copper, or iron. rsc.orgresearchgate.net Catalyst reusability is also a key factor; heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are often favored over homogeneous ones. rsc.orgresearchgate.net

Process Conditions and Equipment: Gas-phase reactions over solid acid catalysts, such as modified γ-Al₂O₃, represent one industrial approach for N-alkylation. google.com These processes are typically run at high temperatures (200-400 °C) and can be performed in fixed-bed or fluidized-bed reactors. google.com The reaction parameters, including temperature, pressure, and catalyst load, must be carefully controlled to maximize the yield of the desired product (e.g., mono-alkylated vs. di-alkylated aniline) and minimize byproducts. google.comgoogleapis.com The corrosive nature of some reactants or catalysts may necessitate specialized, corrosion-resistant reactors. google.com

Separation and Purification: The separation of the target product from unreacted starting materials, the catalyst, and byproducts is a crucial step. The boiling points of aniline and its N-alkylated derivatives can be similar, making distillation challenging. researchgate.net Therefore, efficient purification methods, such as fractional distillation under reduced pressure or chromatography (less common on a large industrial scale), must be developed.

Sustainability and Green Chemistry: Modern industrial processes increasingly emphasize green chemistry principles. rsc.org This includes using non-toxic, renewable starting materials (like alcohols), minimizing solvent use, and reducing waste. rsc.org Catalytic processes that produce water as the only byproduct are highly desirable from an environmental perspective. rsc.org

Chemical Reactivity and Mechanistic Investigations of N Cyclobutylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The reactivity of N-(cyclobutylmethyl)aniline is significantly influenced by the aniline portion of the molecule. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing its electron density. This makes the aromatic ring highly susceptible to attack by electrophiles and dictates the regioselectivity of such reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The secondary amine group (-NH-CH₂-cyclobutyl) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comopenstax.org This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic π-system, which creates centers of high electron density at the carbons ortho and para to the amino group. byjus.com

However, the high reactivity of the aniline ring can be a synthetic challenge, often leading to multiple substitutions. openstax.org For instance, the reaction of aniline with bromine water typically results in the formation of the 2,4,6-tribromoaniline (B120722) product without the need for a catalyst. openstax.org To achieve monosubstitution, the activating effect of the amino group must be moderated. uci.edu This is commonly done by converting the amine into an amide via acylation, which temporarily reduces its electron-donating capacity. uci.edulibretexts.org

Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is generally avoided. quora.com The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₂⁺-). This protonated group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product. quora.com Furthermore, the reaction between aniline and nitric acid can be dangerously oxidative. uci.edu To circumvent these issues, the amino group is typically protected via acetylation before nitration to ensure the formation of ortho- and para-nitro products. uci.edustackexchange.com

Similarly, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with unprotected anilines. stackexchange.com The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. uci.edustackexchange.com Protecting the amine as an acetanilide (B955) derivative allows these reactions to proceed effectively. openstax.orguci.edu

Table 1: Summary of Electrophilic Aromatic Substitution on Aniline Derivatives

Reaction TypeReagents & ConditionsTypical Outcome on Unprotected AnilineOutcome on Protected Aniline (Acetanilide)Citation
Halogenation (Bromination) Br₂, H₂OPolysubstitution (2,4,6-tribromoaniline)Monosubstitution (predominantly p-bromoacetanilide) openstax.org
Nitration HNO₃, H₂SO₄Oxidation and formation of meta-nitroaniline (via anilinium ion)Monosubstitution (predominantly p-nitroacetanilide) uci.eduquora.com
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction fails due to catalyst deactivation by the amino groupAcylation occurs (predominantly at the para position) openstax.orguci.edustackexchange.com

Formation of Schiff Bases and Imines

This compound, as a secondary amine, can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form iminium ions, which are the protonated form of imines or Schiff bases. The initial reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. scispace.com This addition forms an unstable intermediate known as a carbinolamine or hemiaminal. scispace.com

The formation of the final imine product requires the elimination of a water molecule from the carbinolamine. scispace.com For secondary amines like this compound, this process results in the formation of a substituted iminium ion. These reactions are typically reversible and can be driven to completion by removing the water formed, often under acid or base catalysis or with the application of heat. scispace.comgsconlinepress.com The electrophilic carbon and nucleophilic nitrogen in the resulting C=N bond provide versatile sites for further chemical transformations. gsconlinepress.com

Table 2: General Reaction for Schiff Base/Iminium Ion Formation

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeCitation
This compoundAldehyde (R-CHO) or Ketone (R₂C=O)Acid or Base / HeatIminium Ion [Ph-N⁺(CH₂-c-Bu)(C-R)] scispace.comgsconlinepress.com

Transformations Involving the Secondary Amine Functionality

The secondary amine group is a key functional handle for a variety of chemical transformations, allowing for the synthesis of amides, sulfonamides, ureas, and thioureas.

Acylation and Sulfonylation Reactions

The nitrogen atom of this compound is nucleophilic and readily reacts with acylating and sulfonylating agents.

Acylation is the reaction with an acyl halide (like an acyl chloride) or an anhydride (B1165640) to form an N,N-disubstituted amide. smolecule.com This reaction typically proceeds via nucleophilic acyl substitution. The presence of a non-nucleophilic base, such as pyridine, is often required to neutralize the hydrochloric acid byproduct formed when using an acyl chloride. smolecule.com As mentioned previously, acylation is a common strategy to protect the amine functionality and moderate the reactivity of the aniline ring. libretexts.org

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. nih.govmdpi.com This reaction is fundamental in medicinal chemistry for creating bioisosteres of other functional groups. nih.gov The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Table 3: Acylation and Sulfonylation of this compound

ReactionReagentGeneral ProductCitation
Acylation Acyl Chloride (R-COCl) / BaseN-acyl-N-(cyclobutylmethyl)aniline smolecule.com
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) / BaseN-(cyclobutylmethyl)sulfonamide nih.govmdpi.com

Urea (B33335) and Thiourea Derivative Formation

Urea derivatives can be synthesized from this compound through several methods. A common approach involves the reaction with an isocyanate (R-N=C=O). organic-chemistry.org The nucleophilic nitrogen of the aniline derivative attacks the central carbonyl carbon of the isocyanate to form a trisubstituted urea. Safer alternatives to highly toxic phosgene, such as triphosgene (B27547) (BTC) or N,N'-carbonyldiimidazole (CDI), can also be used. nih.gov With these reagents, the amine is first activated and then reacted with another amine to form the urea linkage. nih.gov

Thiourea derivatives are the sulfur analogs of ureas and are synthesized in a similar fashion. The reaction of this compound with an isothiocyanate (R-N=C=S) yields a trisubstituted thiourea. mdpi.comnih.govanalis.com.my This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. mdpi.com Alternative methods include the reaction of amines with carbon disulfide. organic-chemistry.org Thiourea derivatives are versatile intermediates for the synthesis of various heterocyclic compounds. mdpi.com

Table 4: Synthesis of Urea and Thiourea Derivatives

DerivativeCommon ReagentReaction TypeCitation
Urea Isocyanate (R-N=C=O)Nucleophilic Addition organic-chemistry.org
Thiourea Isothiocyanate (R-N=C=S)Nucleophilic Addition mdpi.comanalis.com.my

Reactions at the Cyclobutylmethyl Group

The cyclobutylmethyl group is a saturated alkyl substituent and is generally considered chemically robust and non-reactive under many conditions that target the aniline moiety. Its primary influence is steric, where its bulk can affect the rate and regioselectivity of reactions occurring at the nearby nitrogen atom or the ortho positions of the aromatic ring.

However, in reactions that proceed via carbocation intermediates, the cyclobutylmethyl group can be susceptible to rearrangement. sit.edu.cn For example, if a reaction were to generate a positive charge on the methylene (B1212753) carbon adjacent to the cyclobutane (B1203170) ring (a cyclobutylmethyl cation), it is known to undergo a rapid and clean ring-expansion rearrangement to form the more stable cyclopentyl cation. sit.edu.cn Such conditions are not typical for the reactions discussed above but could become relevant in other contexts, such as certain solvolysis or elimination reactions.

Cyclobutane Ring Reactivity and Stereochemical Considerations

The cyclobutane ring, the second most strained saturated monocarbocycle, exhibits unique reactivity. nih.gov Its strain energy of 26.3 kcal mol⁻¹ places it between the highly reactive cyclopropane (B1198618) and the more stable cyclopentane. nih.gov However, unlike cyclopropane, cyclobutane is relatively inert towards reactions like bromination or acid-catalyzed ring-opening. nih.gov The puckered structure of the cyclobutane ring leads to conformational isomers, which can influence the stereochemical outcome of reactions. acs.org This fluxional nature can result in complex NMR spectra, sometimes described as "erratic," making structural elucidation challenging. acs.org

The introduction of a cyclobutane ring can enforce conformational restrictions on a molecule. nih.gov This property is advantageous in medicinal chemistry, as replacing a flexible linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, potentially leading to stronger binding affinities with target proteins. nih.gov

In reactions involving this compound, the stereochemistry of the cyclobutane ring is a critical factor. For instance, in C-H functionalization reactions, the pre-existing stereocenter can guide the installation of new functional groups in a facially controlled manner. acs.org However, the interconversion between different conformers of substituted cyclobutanes can lead to variations in diastereoselectivity. nih.gov

C-H Functionalization of the Cyclobutane

The direct functionalization of C-H bonds in cyclobutanes presents a powerful strategy for synthesizing complex molecules. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct installation of various substituents. acs.org

Rhodium(II) catalysts have been shown to be effective for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov By choosing the appropriate catalyst, it is possible to achieve functionalization at either the C1 or C3 position of a substituted cyclobutane, providing access to 1,1-disubstituted and cis-1,3-disubstituted products. nih.gov The reactivity of the C-H bonds can be influenced by electronic factors; for example, the C1 position can be electronically activated, making distal functionalization at C3 more challenging. nih.gov

Another approach involves the use of directing groups to guide the C-H activation. acs.org For instance, a carbonyl group attached to the cyclobutane ring can act as a latent directing group, enabling the controlled and sequential introduction of functional groups. acs.org The use of auxiliary directing groups, such as 8-aminoquinoline (B160924) or o-thioanisidine, has also been explored in the arylation of cyclobutane C-H bonds. acs.org

Photoredox catalysis offers a mild method for the α-C–H cyclobutylation of aniline derivatives. nih.gov This process involves the oxidative formation of an aminoalkyl radical, which then adds to a bicyclobutane derivative. nih.gov This method is tolerant of various substituents on the aniline ring, including both electron-donating and electron-withdrawing groups. nih.gov

Catalyst/MethodPosition of FunctionalizationKey Features
Rhodium(II) catalystsC1 or C3Regio- and stereoselective; catalyst-controlled. nih.gov
Directing GroupsGuided by group positionSequential functionalization possible. acs.org
Photoredox Catalysisα-C–H of anilineMild, redox-neutral conditions. nih.gov

Mechanistic Studies of Key Reactions

The Povarov reaction is a multicomponent reaction that typically involves an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines. wikipedia.orgnumberanalytics.com It is classified as a formal [4+2] cycloaddition, but it proceeds through a stepwise mechanism rather than a concerted one. wikipedia.orgrsc.org

The reaction is initiated by the condensation of the aniline (in this case, this compound) and an aldehyde to form a Schiff base or an imine. wikipedia.org A Lewis acid or Brønsted acid catalyst is then required to activate the imine for electrophilic attack by an electron-rich alkene. wikipedia.orgunicam.it This step forms a zwitterionic or oxonium ion intermediate. wikipedia.orgrsc.org Subsequent intramolecular electrophilic aromatic substitution onto the aniline ring, followed by elimination steps, leads to the formation of the quinoline (B57606) core. wikipedia.org

Computational studies using Density Functional Theory (DFT) have shown that the Lewis acid-catalyzed aza-Diels-Alder reaction proceeds via a two-step mechanism, with the formation of a stable zwitterionic intermediate. rsc.org The nature of the N-aryl substituent has been found to have no significant impact on the activation energy of the reaction. rsc.org

Primary arylamines react with nitrous acid (HNO₂) to form stable arenediazonium salts in a process called diazotization. libretexts.org While this compound is a secondary amine, its derivatization to a primary amine would allow it to undergo this reaction. The diazonio group (-N≡N) can then be replaced by a variety of nucleophiles in what are known as Sandmeyer reactions. libretexts.orgwikipedia.org

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.org The mechanism is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with a copper(II) species, transferring a halide or pseudohalide to the aromatic ring and regenerating the copper(I) catalyst. wikipedia.orgnrochemistry.com

These reactions are synthetically valuable as they allow for the introduction of a wide range of functional groups onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups. wikipedia.org

ReagentProduct Functional Group
CuCl-Cl
CuBr-Br
CuCN-CN
Cu₂O-OH
H₃PO₂-H

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile replaces a leaving group on an acyl carbon. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com The feasibility of the reaction is often dictated by the relative basicity of the nucleophile and the leaving group, with the equilibrium favoring the formation of the weaker base. masterorganicchemistry.com

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a concerted mechanism, where the migration of the R group occurs simultaneously with the loss of the nitrogen molecule, with complete retention of stereochemistry at the migrating group. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org For example, reaction with water leads to a primary amine via an unstable carbamic acid intermediate, while reaction with alcohols or amines yields carbamates or ureas, respectively. wikipedia.org If this compound were to be acylated and converted to an acyl azide, it could undergo the Curtius rearrangement, providing a pathway to various amine derivatives.

Synthesis and Characterization of N Cyclobutylmethyl Aniline Derivatives and Analogues

Structural Modifications on the Aromatic Ring

Modifications to the aniline (B41778) ring of N-(cyclobutylmethyl)aniline have been a primary strategy for creating new derivatives. These substitutions influence the electronic properties and steric profile of the molecule, leading to compounds with tailored characteristics.

Halogenated and Alkylated Anilines

The introduction of halogens and alkyl groups onto the aniline ring is a common synthetic route. For instance, N-(cyclobutylmethyl)-4-methylaniline can be synthesized through methods such as the direct amination of 4-methylaniline with cyclobutylmethyl chloride under basic conditions. smolecule.com Another approach involves the reduction of an N-cyclobutylmethyl-4-nitroaniline precursor. smolecule.com The presence of the methyl group at the para-position of the aniline ring alters the molecule's electronic and lipophilic properties.

A more complex example is 5-bromo-N-(cyclobutylmethyl)-2-methylaniline . The synthesis of this di-substituted aniline derivative leverages the reactivity of building blocks like 5-bromo-4-fluoro-2-methylaniline, which possesses multiple sites for chemical modification. ossila.com The bromine atom, in particular, provides a handle for further functionalization through cross-coupling reactions. ossila.com

Table 1: Halogenated and Alkylated this compound Derivatives
Compound NameMolecular FormulaKey Synthetic Precursors
N-(cyclobutylmethyl)-4-methylanilineC₁₂H₁₇Ncyclobutylmethyl chloride, 4-methylaniline
5-bromo-N-(cyclobutylmethyl)-2-methylanilineC₁₂H₁₆BrN5-bromo-4-fluoro-2-methylaniline

Substituted Methoxy (B1213986) and Trifluoromethyl Derivatives

The incorporation of electron-withdrawing or electron-donating groups like methoxy and trifluoromethyl moieties significantly impacts the chemical behavior of the aniline ring.

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is synthesized from 4-(difluoromethoxy)aniline, a commercially available starting material. chemicalbook.comnih.gov The difluoromethoxy group is a lipophilic hydrogen bond donor, which can influence intermolecular interactions.

The synthesis of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline can be achieved through various routes, including the nitration of a substituted benzotrichloride (B165768) followed by conversion of the trichloromethyl group to a trifluoromethyl group and subsequent reduction of the nitro group. google.com This derivative is noted for its diagnostic potential. cymitquimica.com One-pot synthesis methods have also been explored for creating trifluoromethyl amines. rsc.org

Table 2: Methoxy and Trifluoromethyl this compound Derivatives
Compound NameMolecular FormulaKey Synthetic Precursors
N-(cyclobutylmethyl)-4-(difluoromethoxy)anilineC₁₂H₁₅F₂NO4-(difluoromethoxy)aniline
N-(cyclobutylmethyl)-3-(trifluoromethyl)anilineC₁₂H₁₄F₃NSubstituted benzotrichlorides

Incorporation into Complex Heterocyclic Systems

The this compound moiety has been successfully integrated into larger, more complex heterocyclic scaffolds, leading to the development of compounds with intricate three-dimensional structures and diverse chemical properties.

Morphinan (B1239233) Scaffolds

The morphinan framework, a core structure in many opioid analgesics, has been combined with the N-cyclobutylmethyl group. neu.edu.tr For example, 17-(cyclobutylmethyl)morphinan-3-amine is prepared from butorphan (B10826112) (17-(cyclobutylmethyl)morphinan-3-ol) via a triflate intermediate. nih.govnih.gov The 3-hydroxy group of butorphan is first converted to a triflate, which then undergoes amination. nih.govnih.gov This synthetic strategy allows for the introduction of the amino group at the 3-position of the morphinan skeleton. The synthesis of related compounds, such as cis-dichloro[17-(cyclobutylmethyl)-3-methoxymorphinan-14-ol-N,O]palladium(II), has also been reported, highlighting the coordination chemistry of these complex molecules. cas.cz

Rhodanine (B49660) Derivatives

Rhodanine, a thiazolidinone-based heterocycle, can be functionalized with the N-cyclobutylmethyl group. The synthesis of 3-(Cyclobutylmethyl)-2-thioxothiazolidin-4-one is achieved through a one-pot, base-assisted coupling and cyclization process. This reaction involves the use of cyclobutylamine (B51885) and results in the formation of the rhodanine ring system in high yield. mdpi.com This method provides an efficient route to N-substituted rhodanines. mdpi.com

Triazolo[1,5-a]pyrimidine Analogues

The this compound structure has been incorporated into triazolo[1,5-a]pyrimidine systems. These compounds are synthesized through multi-step sequences. For instance, the synthesis can start from a dichloride precursor, which undergoes chemoselective displacement of a chloro-substituent with an appropriate amine, such as cyclobutylmethanamine (B1581762) hydrochloride, to furnish the desired triazolo[1,5-a]pyrimidine derivative. acs.org Further modifications can be made to the pyrimidine (B1678525) ring, demonstrating the modularity of this synthetic approach. The synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) and triazolo[1,5-a]pyrimidine derivatives has been explored, often with the goal of producing medicinally relevant compounds. ijamtes.orgnih.gov

Table 3: Complex Heterocyclic Systems Incorporating this compound Moiety
Compound NameCore Heterocyclic SystemKey Synthetic Strategy
17-(cyclobutylmethyl)morphinan-3-amineMorphinanTriflation of butorphan followed by amination. nih.govnih.gov
3-(Cyclobutylmethyl)-2-thioxothiazolidin-4-oneRhodanineOne-pot base-assisted coupling and cyclization. mdpi.com
This compound triazolo[1,5-a]pyrimidine analoguesTriazolo[1,5-a]pyrimidineChemoselective displacement on a dichloride precursor. acs.org

Isosteric Replacements and Conformational Studies in Derivatives

The strategic modification of lead compounds through isosteric and bioisosteric replacements is a cornerstone of medicinal chemistry. This approach involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. In the context of this compound derivatives, the cyclobutyl moiety itself is often employed as a bioisostere for other groups, while its unique conformational properties are exploited to optimize drug-receptor interactions.

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery. researchgate.net They are considered valuable scaffolds due to their high molecular rigidity, stability, and isosteric relationship with six-membered heterocycles like piperidine. researchgate.net The inherent strain of the azetidine (B1206935) ring, approximately 25 kcal/mol, also makes it a useful synthetic handle. researchgate.net

Researchers have designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of common heterocycles like piperidine, piperazine, and morpholine. researchgate.net These "stretched" analogues are of interest as advanced building blocks in drug discovery programs. The synthesis can be achieved on a gram scale, with a key step involving the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol (B6617013) or its corresponding 1,3-dibromide. researchgate.net

X-ray diffraction studies and exit vector plot analysis of these isosteres have revealed that they are larger and possess greater conformational flexibility compared to their parent heterocycles. researchgate.net This increased size and flexibility can be advantageous for optimizing the binding of a ligand to its target protein.

Parent Heterocycle 3-((Hetera)cyclobutyl)azetidine Isostere Key Synthetic Step Conformational Properties
Piperidine3-(Cyclobutylmethyl)azetidineCyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diolLarger size, increased conformational flexibility
Piperazine1-Methyl-3-(cyclobutylmethyl)azetidineCyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diolLarger size, increased conformational flexibility
Morpholine3-(Oxacyclobutylmethyl)azetidineCyclization of N-protected 2-(azetidin-3-yl)propane-1,3-dibromideLarger size, increased conformational flexibility

This table illustrates the concept of 3-((hetera)cyclobutyl)azetidine isosteres, highlighting their synthesis and conformational characteristics in comparison to common parent heterocycles.

The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses a unique set of structural and conformational properties that make it an increasingly popular component in medicinal chemistry. nih.govnih.gov Unlike more flexible, larger cycloalkanes, cyclobutane has a rigid, puckered conformation. pharmablock.com This puckering, with a dihedral angle of about 25-30°, helps to alleviate some of the torsional strain that would be present in a planar structure. pharmablock.comlibretexts.org However, the bond angles are compressed to approximately 88°, resulting in significant angle strain. nih.govlibretexts.org This balance between torsional and angle strain leads to its characteristic folded or "butterfly" shape. nih.govlibretexts.org

The inclusion of a cyclobutane ring in a molecule, such as in this compound, has several important consequences for its conformational flexibility and steric properties:

Conformational Restriction: The rigid nature of the cyclobutane ring restricts the number of possible conformations a molecule can adopt. nih.govru.nl This can be advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. nih.gov By limiting conformational freedom, the cyclobutane moiety can help to lock the molecule into a bioactive conformation. nih.govnih.gov

Steric Bulk and 3D Shape: The cyclobutylmethyl group introduces significant steric bulk. vulcanchem.com The three-dimensional nature of the puckered cyclobutane ring provides unique steric properties compared to linear alkyl groups or planar aromatic rings. nih.govsmolecule.com This distinct shape can be exploited to fill hydrophobic pockets in target proteins and to direct the orientation of other key pharmacophoric groups. nih.govru.nl The spatial arrangement of substituents on the cyclobutane ring can be precisely controlled, allowing for fine-tuning of the molecule's interaction with its receptor. nih.gov

Influence on Physicochemical Properties: The introduction of a saturated cyclobutane ring in place of a planar aromatic ring can lead to increased water solubility and lower melting points, which are desirable properties for drug candidates. nih.gov The unique electronic character of the cyclobutane ring, with increased p-character in its C-C bonds and more s-character in its C-H bonds, can also influence its interactions and metabolic stability. nih.gov

Property Impact of Cyclobutane Ring Relevance in Drug Design
Conformational Flexibility Introduces rigidity and restricts bond rotation. nih.govnih.govReduces entropic penalty upon binding, can lock in a bioactive conformation. nih.gov
Steric Properties Provides unique 3D bulk and defined spatial arrangement of substituents. nih.govvulcanchem.comFacilitates filling of hydrophobic pockets and directs key pharmacophore groups. nih.govru.nl
Physicochemical Properties Can increase saturation, leading to higher water solubility and lower melting point. nih.govImproves druglike properties and pharmacokinetic profile. nih.gov

This table summarizes the key impacts of incorporating a cyclobutane ring on the conformational and steric properties of a molecule, and the resulting implications for drug design.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of N-(cyclobutylmethyl)aniline (C₁₁H₁₅N). The predicted monoisotopic mass is 161.12045 Da. In ESI-MS, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺, with a predicted m/z of 162.12773. uni.lu

The fragmentation pattern under electron ionization (EI-MS) is predictable. A common fragmentation pathway for N-alkyl anilines involves alpha-cleavage, which is the cleavage of the bond beta to the aromatic ring. miamioh.edu This would result in the loss of a cyclobutyl radical to form a stable benzylic cation. Another significant fragmentation would be the cleavage of the C-N bond, leading to the formation of a cyclobutylmethyl cation and an aniline (B41778) radical. nih.gov

Table 3: Predicted HRMS Fragments for this compound

Fragment Ion Structure Predicted m/z Fragmentation Pathway
[M+H]⁺[C₁₁H₁₆N]⁺162.12773Protonated Molecular Ion
[M]⁺˙[C₁₁H₁₅N]⁺˙161.12045Molecular Ion (EI)
[M-C₄H₇]⁺[C₇H₈N]⁺106.0651Alpha-cleavage (loss of cyclobutyl radical)
[C₅H₉]⁺[C₅H₉]⁺69.0704C-N bond cleavage
[C₆H₅]⁺[C₆H₅]⁺77.0391Fragmentation of aniline moiety

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum will be characterized by several key absorption bands. A distinct, sharp peak in the region of 3350-3450 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. researchgate.net Multiple sharp bands above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic ring, while the C-H stretching vibrations of the aliphatic cyclobutylmethyl group will appear just below 3000 cm⁻¹.

The C=C stretching vibrations within the benzene (B151609) ring typically produce two characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The C-N stretching vibration for aromatic amines is found in the 1250-1350 cm⁻¹ region. materialsciencejournal.org Finally, strong absorptions in the fingerprint region, specifically between 690 and 770 cm⁻¹, resulting from C-H out-of-plane bending, would indicate the monosubstituted pattern of the aniline ring.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch3350 - 3450Secondary Amine
Aromatic C-H Stretch3000 - 3100Benzene Ring
Aliphatic C-H Stretch2850 - 2960Cyclobutylmethyl Group
C=C Stretch~1600 and ~1500Aromatic Ring
N-H Bend1590 - 1650Secondary Amine
C-N Stretch1250 - 1350Aryl Amine
Aromatic C-H Bend (out-of-plane)690 - 770Monosubstituted Benzene

X-ray Crystallography for Solid-State Structure Determination

In a representative crystal structure of an N-alkylated aniline, the nitrogen atom typically exhibits a nearly planar geometry. researchgate.net For instance, in the crystal structure of N-benzylaniline, the sum of the angles around the nitrogen atom is approximately 358-359°, indicating a flattened trigonal pyramidal geometry. researchgate.net The crystal packing of such molecules is often stabilized by intermolecular forces, including hydrogen bonding. In the case of N-benzylaniline, N—H⋯Cg (pi) interactions are observed, where the amine proton forms a hydrogen bond with the pi system of an adjacent aromatic ring, leading to the formation of infinite chains within the crystal lattice. researchgate.net

The solid-state structure of this compound would be influenced by the steric bulk and conformational flexibility of the cyclobutylmethyl group. It is anticipated that the molecule would crystallize in a manner that optimizes packing efficiency, driven by a combination of van der Waals forces and potential N-H···π interactions if suitable aromatic acceptors are present in the crystal lattice. The determination of its crystal structure would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, offering a deeper understanding of its solid-state behavior.

Table 1: Representative Crystallographic Data for a Structurally Similar Compound (N-Benzylaniline)

ParameterValueReference
Chemical FormulaC₁₃H₁₃N researchgate.net
Molecular Weight183.24 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)18.8185(6) researchgate.net
b (Å)5.7911(2) researchgate.net
c (Å)19.3911(7) researchgate.net
β (°)103.338(1) researchgate.net
Volume (ų)2056.24(12) researchgate.net
Z8 researchgate.net
N-H···Cg distance (Å)3.4642(13) - 3.4782(12) researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, enabling the assessment of its purity and its separation from other compounds.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method frequently employed to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. thepharmajournal.com

For the analysis of aniline derivatives, a common stationary phase is silica gel, which is polar. The mobile phase, or eluent, is typically a mixture of a less polar solvent and a more polar solvent. The separation is achieved as the mobile phase moves up the plate by capillary action, and the components of the mixture are partitioned between the two phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

The selection of the mobile phase is critical for achieving good separation. A variety of solvent systems can be used for aniline derivatives, and the optimal system depends on the specific substitution pattern of the compounds to be separated. thepharmajournal.comresearchgate.net Visualization of the separated spots on the TLC plate is often achieved under UV light, especially if the compounds contain a chromophore like the phenyl group in this compound. icm.edu.pl

Table 2: Typical TLC Conditions for the Analysis of Aniline Derivatives

ParameterDescriptionReference
Stationary Phase Silica gel 60 F₂₅₄ thepharmajournal.com
Mobile Phase A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized to achieve an Rf value between 0.2 and 0.8 for the target compound. For example, n-hexane and methylene (B1212753) chloride (7:5 v/v) has been used for diphenylamine (B1679370) derivatives. icm.edu.pl
Visualization UV light (254 nm) for fluorescent compounds. Staining with reagents like potassium permanganate (B83412) or iodine vapor can be used for non-UV active compounds. icm.edu.pl

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18- or C8-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) (MeCN) or methanol. sielc.comsielc.com The separation mechanism is based on the hydrophobic interactions of the analytes with the stationary phase. More non-polar compounds are retained longer on the column, resulting in longer retention times.

The composition of the mobile phase, including the type and proportion of the organic modifier and the pH of the aqueous component (often controlled with a buffer like phosphoric acid or formic acid), is a critical parameter that is adjusted to optimize the separation of aniline derivatives. sielc.comsielc.comnih.gov Detection is typically performed using a UV detector, as the aniline moiety exhibits strong UV absorbance.

Table 3: Common HPLC Parameters for the Analysis of Aniline Derivatives

ParameterDescriptionReference
Column Reversed-phase columns such as C18 or C8 are commonly used. For instance, a Newcrom R1 column has been utilized for aniline separation. sielc.comsielc.com
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid in water) and an organic solvent (e.g., acetonitrile, methanol). For example, a mobile phase of acetonitrile and water with phosphoric acid has been employed. The optimal mobile phase for separating eight different anilines was found to be 0.119 M SDS and 53% v/v methanol. sielc.comsielc.comnih.gov
Flow Rate Typically in the range of 0.5-2.0 mL/min.-
Detection UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm). researchgate.net
Temperature The column temperature can be controlled to improve separation efficiency and reproducibility.-

Computational Chemistry and Theoretical Studies of N Cyclobutylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For N-(cyclobutylmethyl)aniline, these methods elucidate the distribution of electrons and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. rutgers.educond-mat.deabinit.org It is based on the principle that any property of a system of interacting particles can be viewed as a functional of the ground state density. rutgers.edu DFT calculations have been widely applied to aniline (B41778) and its derivatives to understand their structural and electronic characteristics. The presence of a substituent, such as the cyclobutylmethyl group, alters the charge distribution within the aniline molecule, thereby influencing its properties. chemrxiv.org

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. chemrxiv.orgjmaterenvironsci.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. jmaterenvironsci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. chemrxiv.org A smaller gap suggests a more reactive, or "softer," molecule. chemrxiv.org

For aniline and its derivatives, the HOMO is typically a π-orbital, and its energy level is influenced by the substituent on the amino group or the phenyl ring. rsc.org The interaction between the π-HOMO of the phenyl radical and the orbitals of the substituent, like the amino group, can raise the energy of the resulting HOMO of the aniline derivative, thereby activating the phenyl ring towards electrophilic substitution. rsc.org The substituent effect on the electronic system of benzene (B151609) has been investigated using quantitative Kohn–Sham molecular orbital theory, which provides insights into the charge rearrangements and the orbitals involved in bond formation. rsc.org

Table 1: Frontier Orbital Energies for a Substituted Aniline (Example Data)
ParameterEnergy (eV)
HOMO Energy-5.52
LUMO Energy-0.89
HOMO-LUMO Gap4.63

Conformational Analysis and Molecular Mechanics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for comprehending its interactions and properties.

Three-Dimensional Conformation Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edu For a molecule like this compound, with its flexible cyclobutylmethyl group, multiple conformations are possible. These different arrangements, or conformers, can have different potential energies. maricopa.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of a system. nih.govplos.org

For this compound, MD simulations can reveal how the molecule behaves in a solution or when interacting with other molecules. These simulations can track the root-mean-square deviation (RMSD) of atomic positions to assess the stability of different conformations and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such simulations are instrumental in understanding molecular recognition processes and the thermodynamics of intermolecular interactions. plos.org The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.complos.org

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of this compound. Theoretical calculations of NMR chemical shifts, for instance, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. jmaterenvironsci.com These calculated shifts can then be compared with experimental data to confirm the molecular structure. jmaterenvironsci.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving aniline derivatives like this compound. Through theoretical modeling, researchers can map out potential energy surfaces, identify intermediate structures, and characterize the fleeting transition states that govern reaction pathways and rates. These studies are often conducted using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory). pnu.ac.irsci-hub.se

The reactions of aniline derivatives can proceed through various mechanisms, including electrophilic aromatic substitution, nucleophilic addition, and radical pathways. For instance, the synthesis of N-alkylated anilines often involves the nucleophilic attack of the aniline nitrogen on an alkyl halide. smolecule.com Computational modeling of such S_N2 reactions can determine the activation energy barrier and the geometry of the transition state. The cyclobutylmethyl group in this compound introduces specific steric and electronic effects that influence these parameters. The four-membered ring can affect the approach trajectory of the aniline nitrogen to an electrophile or the stability of radical intermediates.

A key area of investigation for aniline derivatives is their reaction with aldehydes, a fundamental process in the synthesis of polymers and dyes. mdpi.com Theoretical studies on the reaction of aniline with formaldehyde, for example, have detailed a stepwise mechanism involving the formation of N-hydroxymethyl aniline, followed by dehydration to an N-methylidene anilinium ion, which then reacts with another aniline molecule. mdpi.com The activation energies for these steps can be precisely calculated. While specific studies on this compound are not prevalent, the established mechanisms for aniline provide a foundational model. The presence of the cyclobutylmethyl substituent would be expected to modulate the energetics of the reaction, for example, by altering the basicity of the nitrogen atom and sterically hindering the approach of reactants.

Photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. A catalytic system has been developed for the direct alkylation of α-C-H bonds of aniline derivatives via a photoredox mechanism, leading to α-cyclobutyl N-alkylaniline products. nih.gov Such processes involve the formation of aminoalkyl radical intermediates. nih.gov Computational modeling can shed light on the electronic structure of these radicals and the transition states for their addition to other molecules.

The table below summarizes common computational methods and their applications in studying the reaction mechanisms of aniline derivatives, which are applicable to this compound.

Computational MethodApplication in Reaction Mechanism StudiesKey Findings from Aniline Derivative Studies
Density Functional Theory (DFT) Calculation of reaction energies, activation barriers, and geometries of reactants, products, and transition states. acs.orgUsed to model the electropolymerization of aniline derivatives and rearrangement processes in nitrenium ions. acs.orgresearchgate.net
Ab initio Methods (HF, MP2, CBS-QB3) High-accuracy calculation of thermodynamic properties like standard enthalpy of formation. pnu.ac.irmdpi.comEmployed to predict pKa values of aniline derivatives and to determine gas-phase thermodynamic properties for intermediates in aniline-formaldehyde reactions. pnu.ac.irmdpi.com
Molecular Dynamics (MD) Simulation of reaction trajectories to understand the dynamic aspects of a reaction beyond the static transition state. wayne.eduUsed to demonstrate that a single transition state can lead to multiple products in reactions involving radical anions. wayne.edu

Understanding the transition state is paramount in predicting reaction outcomes. A transition state represents the highest energy point along a reaction coordinate, and its structure dictates the stereochemical and electronic course of the reaction. arkat-usa.org For reactions involving this compound, computational models can visualize the transition state structure, including bond lengths and angles of the forming and breaking bonds. For example, in an electrophilic aromatic substitution on the aniline ring, the model would show the structure of the Wheland intermediate (a sigma complex), and the associated energy barrier would determine the regioselectivity (ortho, meta, or para substitution).

Application in Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. rroij.com this compound and its derivatives serve as valuable scaffolds in these investigations. The distinct cyclobutylmethyl group attached to the aniline nitrogen allows for systematic exploration of how size, shape, and conformational flexibility impact molecular interactions.

In drug design, SAR studies guide the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. rroij.com The this compound core can be found in molecules designed for various biological targets. By synthesizing and testing a series of analogues where other parts of the molecule are modified (e.g., substitution on the aromatic ring), researchers can deduce critical SAR insights. For example, studies on derivatives like N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline and N-(cyclobutylmethyl)-4-fluoro-3-methylaniline are conducted to explore their potential in medicinal chemistry. smolecule.comsmolecule.com

The cyclobutylmethyl moiety itself is a key feature in SAR. Its non-planar, puckered structure is significantly different from simple linear alkyl chains or flat aromatic rings. This unique three-dimensional shape can influence how a molecule fits into a protein's binding pocket. Computational docking studies, a component of modern SAR, can model these interactions and predict binding affinities. The conformational flexibility of the cyclobutyl ring and the methylene (B1212753) linker allows the molecule to adopt various shapes to optimize interactions with a biological target.

A notable example of SAR involving aniline derivatives is in the development of Hedgehog (Hh) pathway inhibitors. nih.gov In these studies, complex molecules are simplified by replacing certain moieties with substituted aromatic groups attached to an aniline nitrogen, creating a library of amide analogues for testing. nih.gov This approach allows for the systematic probing of the structural requirements for potent inhibition. While not explicitly mentioning the cyclobutylmethyl group, this methodology is directly applicable to designing and optimizing this compound-based compounds.

The table below presents a hypothetical SAR study based on common modifications to an this compound scaffold, illustrating how structural changes might influence biological activity.

Base ScaffoldR-Group PositionR-GroupPredicted Impact on ActivityRationale
This compoundpara (4-position)-H (unsubstituted)Baseline ActivityReference compound for the series.
This compoundpara (4-position)-OCH₃ (Methoxy)Increased ActivityThe electron-donating group may enhance hydrogen bonding capability or improve metabolic stability.
This compoundpara (4-position)-Cl (Chloro)Variable ActivityThe electron-withdrawing and lipophilic nature can affect target binding and cell permeability differently depending on the target.
This compoundmeta (3-position)-CF₃ (Trifluoromethyl)Increased Activity/SelectivityA strong electron-withdrawing group that can alter pKa and form specific interactions, potentially improving binding affinity and metabolic stability. smolecule.com
This compoundpara (4-position)-NO₂ (Nitro)Decreased ActivityPotential for toxicity and rapid metabolism often makes this group unfavorable in drug candidates.

These computational and SAR studies are iterative processes. rroij.com The data from experimental testing of synthesized compounds feeds back into the computational models, refining the hypotheses and guiding the design of the next generation of molecules with improved properties. The unique structural and electronic properties of the this compound scaffold make it a versatile platform for such chemical design endeavors.

Applications of N Cyclobutylmethyl Aniline in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

N-(cyclobutylmethyl)aniline serves as a crucial building block, or synthetic intermediate, in the creation of more complex molecules. smolecule.com Its structure, featuring a secondary amine and an aromatic ring, allows for a variety of chemical transformations. The amine group can act as a nucleophile, while the aniline (B41778) ring is susceptible to electrophilic substitution, enabling the introduction of additional functional groups. smolecule.com This versatility makes it an important precursor in multi-step organic syntheses.

The synthesis of this compound itself can be achieved through several methods, including the direct N-alkylation of aniline with a cyclobutylmethyl halide. This reaction leverages the nucleophilic character of the aniline's amine group to attack the electrophilic carbon of the cyclobutylmethyl halide. smolecule.com Another approach involves the reduction of an N-cyclobutylmethyl-nitroaniline precursor. smolecule.com The aniline moiety is a common structural feature in a wide range of synthetic applications, from building blocks to catalysis. beilstein-journals.org

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their prevalence in natural products and pharmaceuticals. uou.ac.in this compound is a valuable precursor in the synthesis of various N-heterocycles. rsc.org

Synthesis of Rhodanines and other N-Heterocycles

Rhodanines and their derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. researchgate.netnih.gov The synthesis of rhodanine (B49660) derivatives often involves a Knoevenagel condensation between an aldehyde and a rhodanine-containing molecule. researchgate.netbeilstein-journals.org While direct synthesis of rhodanines using this compound as a primary starting material is not explicitly detailed in the provided context, anilines, in general, can play a role in multi-component reactions for the synthesis of complex rhodanine-based amides. oatext.com In one such reaction, aniline acts as a catalyst in the Knoevenagel condensation between an aldehyde and rhodanine-N-acetic acid, leading to the formation of a benzilidenerhodanine-N-acetic acid intermediate. researchgate.netoatext.com

Formation of Quinoline (B57606) Derivatives via Povarov Reaction

The Povarov reaction is a powerful method for constructing quinoline and tetrahydroquinoline ring systems, which are important structural motifs in many biologically active compounds. researchgate.netwikipedia.orgsci-rad.com This reaction is a type of aza-Diels-Alder reaction that typically involves an N-arylimine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.orgmdpi.com

This compound can serve as the aniline component in a three-component Povarov reaction. sci-rad.comjst.org.in In this process, the aniline first reacts with an aldehyde (like benzaldehyde) to form an N-arylimine intermediate. mdpi.com This imine then undergoes a [4+2] cycloaddition with an electron-rich alkene, catalyzed by a Lewis or Brønsted acid, to yield a tetrahydroquinoline derivative. sci-rad.commdpi.com Subsequent oxidation can lead to the formation of the corresponding quinoline. researchgate.net The use of substituted anilines, such as this compound, allows for the introduction of diverse substituents onto the quinoline scaffold, influencing the properties of the final product.

Reaction Reactants Product Key Features
Povarov Reaction This compound, Aldehyde, Electron-rich alkeneQuinoline/Tetrahydroquinoline derivativeThree-component reaction, Forms heterocyclic ring system, Catalyzed by acid

Applications in Agrochemical Precursor Synthesis

The aniline moiety is a fundamental component in many agrochemicals, including pesticides, fungicides, and herbicides. nih.govacs.org While specific examples detailing the direct use of this compound as an agrochemical precursor are not extensively documented in the provided search results, its structural relationship to other aniline derivatives used in this field suggests its potential. The synthesis of complex organic molecules often involves intermediates, and this compound's reactivity makes it a candidate for creating novel agrochemical compounds.

Potential in Dye and Pigment Chemistry (e.g., Azo Dyes, Triphenylmethane (B1682552) Dyes)

The field of synthetic dyes and pigments heavily relies on aromatic amines like aniline as key starting materials. britannica.com

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants. nih.govekb.eg Their synthesis typically involves a two-step process: diazotization and coupling. nih.govjchemrev.com In the first step, a primary aromatic amine is converted into a diazonium salt. researchgate.net This salt then acts as an electrophile in a coupling reaction with an electron-rich partner, such as another aniline or a phenol, to form the azo dye. jchemrev.com this compound, as a primary aromatic amine, could potentially be used as the diazo component in the synthesis of novel azo dyes. The nature of the substituents on the aniline ring can influence the color of the resulting dye. nih.gov

Triphenylmethane Dyes: The discovery of fuchsine, the first triphenylmethane dye, resulted from the oxidation of impure aniline. britannica.com This class of dyes is characterized by a central carbon atom attached to three aromatic rings. The synthesis often involves the reaction of an aniline with other reagents. While direct applications of this compound in this area are not specified, its structural similarity to aniline suggests its potential as a building block for new triphenylmethane dyes. britannica.com

Exploration in Polymer Chemistry (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is a well-known conducting polymer with a range of potential applications due to its unique electrical and optical properties. researchgate.net The properties of PANI can be modified by synthesizing derivatives with various substituents on the aniline monomer. rsc.orgnih.gov

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.gov Introducing substituents onto the aniline ring or the nitrogen atom can affect the polymer's properties, such as solubility and conductivity. researchgate.netkpi.ua For instance, N-alkylation of polyaniline can improve its solubility in common organic solvents. researchgate.net The presence of the cyclobutylmethyl group on this compound could lead to a polyaniline derivative with modified steric and electronic properties, potentially influencing its morphology, solubility, and sensory capabilities. rsc.orglettersonmaterials.com Research has shown that modifying the side chains of PANI is an effective way to enhance its solubility, which is advantageous for creating polymer films for applications like chemical sensors. nih.gov

Analysis of Relevant Patent Literature for Academic Research Insights

Synthetic Routes Disclosed in Patents

Patents related to N-(cyclobutylmethyl)aniline and its derivatives often describe methods of synthesis that are adaptable for producing a variety of related compounds. A common strategy involves the reductive amination of cyclobutanecarboxaldehyde (B128957) with aniline (B41778). This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Another frequently cited synthetic approach is the N-alkylation of aniline with a cyclobutylmethyl halide, such as cyclobutylmethyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can be optimized to improve reaction times and yields.

For instance, a two-step sequence has been described where an intermediate is condensed with an aniline to form this compound derivatives. gccpo.org This highlights the modularity of the synthesis, allowing for the introduction of various substituents on the aniline ring.

Novel Derivatives and Chemical Scaffolds Patented

Patent literature showcases a wide array of novel derivatives built upon the this compound core. These modifications are strategically designed to modulate the compound's physicochemical properties and biological activity.

A significant number of patents disclose derivatives where the aniline ring is substituted with various functional groups. These substituents can range from simple alkyl and halo groups to more complex moieties designed to interact with specific biological targets. For example, pyrimidine (B1678525) derivatives incorporating the this compound scaffold have been patented for their potential as CB2 modulators. google.com.pg

Furthermore, the nitrogen atom of the aniline is often incorporated into larger, more complex heterocyclic systems. Patents describe the formation of indolizine (B1195054) compounds and pyrrolopyridine derivatives where the this compound fragment is a key structural element. google.comepo.org These complex scaffolds are often explored for their potential in treating a range of diseases.

Derivative Class Core Scaffold Modification Potential Application Area Patent Reference Example
Pyrimidine DerivativesThis compound linked to a pyrimidine ringCB2 receptor modulation for pain treatmentUS20060293354A1 google.com.pg
Indolizine CompoundsIntegration of the aniline nitrogen into an indolizine ring systemPharmaceutical compositionsUS9120791B2 google.com
Pyrrolopyridine DerivativesIncorporation of the this compound moiety into a pyrrolopyridine frameworkCB2 receptor modulationPatent 1753764 epo.org
Aminopyrimidine DerivativesN-(cyclobutylmethyl) group attached to an aminopyrimidine coreLRRK2 inhibitionEP Patent googleapis.com

Broad Chemical Applications Highlighted in Patent Claims

The patent claims associated with this compound and its derivatives underscore the broad range of their potential applications. A predominant area of focus is in the pharmaceutical industry, where these compounds are investigated as modulators of various biological targets.

For example, derivatives of this compound are claimed as modulators of chemokine receptor activity, which is relevant for treating inflammatory conditions and autoimmune diseases. google.com.na Other patents claim their use as inhibitors of enzymes such as LRRK2, which is implicated in Parkinson's disease. googleapis.com The versatility of the this compound scaffold allows for its adaptation to target a diverse set of receptors and enzymes.

Beyond pharmaceuticals, the fundamental chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Patents often claim the compound itself as a key starting material or intermediate in the preparation of a final active pharmaceutical ingredient. epo.org

Application Area Specific Claim Therapeutic or Industrial Relevance Patent Reference Example
Medicinal ChemistryModulators of chemokine receptor activityTreatment of inflammatory diseasesWO2000076973A1 google.com.na
Medicinal ChemistryCB2 receptor modulatorsPain managementUS20060293354A1 google.com.pg
AgrochemicalsSynthesis of herbicides and fungicidesCrop protectionGeneral Aniline Applications
Materials SciencePrecursors for polyurethanesPolymer manufacturingGeneral Aniline Applications scribd.com

Innovations in Industrial Production Processes

While patents specifically detailing the industrial-scale production of this compound are not abundant, the broader patent literature on aniline and its derivatives provides insights into potential manufacturing processes. The industrial production of anilines typically involves the hydrogenation of nitroaromatics. A similar strategy could be employed for this compound, starting from the corresponding nitrobenzene (B124822) derivative.

Innovations in this area focus on improving the efficiency, safety, and environmental footprint of the manufacturing process. This includes the development of more active and selective catalysts for hydrogenation, as well as the optimization of reaction conditions to minimize energy consumption and waste generation. in-part.com For instance, processes have been developed for the production of substituted aromatic hydrocarbons from anilines via dediazoniation, which could be relevant for downstream applications of this compound. googleapis.com

Recent advancements also include the exploration of electrochemical routes for aniline production, which offer a hydrogen-free and potentially more sustainable alternative to traditional methods. in-part.com Such innovations, while not specific to this compound, point towards the future direction of industrial aniline synthesis, which could be adapted for this specific compound.

Q & A

Q. What are the standard synthetic routes for N-(cyclobutylmethyl)aniline, and how do reaction conditions influence yield?

This compound can be synthesized via alkylation of aniline derivatives using cyclobutylmethyl halides (e.g., bromide or chloride) under acidic or basic conditions. A typical protocol involves:

  • Step 1 : Mixing aniline with cyclobutylmethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO).
  • Step 2 : Adding a base (e.g., K₂CO₃) to deprotonate the aniline and facilitate nucleophilic substitution .
  • Step 3 : Optimizing temperature (60–100°C) and reaction time (12–24 hrs) to maximize yield. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of the amine .

Q. How can researchers characterize this compound and confirm its purity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutylmethyl group integration at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~190–200) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the primary chemical reactivity profiles of this compound in organic synthesis?

The compound’s amine group enables:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the para position of the aniline ring under acidic conditions .
  • Schiff Base Formation : Condensation with aldehydes/ketones to form imines for coordination chemistry .
  • N-Alkylation : Further alkylation with alkyl halides to produce tertiary amines .

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent influence this compound’s biological activity compared to other alkylated anilines?

The cyclobutyl group enhances steric bulk and lipophilicity, potentially improving membrane permeability. Comparative studies with N-(pentan-2-yl)aniline (linear alkyl chain) show:

  • Increased LogP : Cyclobutylmethyl increases hydrophobicity by ~0.5–1.0 units, favoring blood-brain barrier penetration .
  • Receptor Binding : Molecular docking suggests the cyclobutyl group fills hydrophobic pockets in enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Synthetic Challenges : Cyclobutyl’s strain may reduce stability under harsh conditions (e.g., strong acids) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

  • Assay Variability : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • Solubility Issues : Use co-solvents (DMSO ≤1%) or prodrug approaches to improve aqueous solubility .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Q. How can computational modeling guide the design of This compound-based inhibitors?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., GPCRs or kinases) .
  • QSAR Models : Coralate substituent effects (e.g., cyclobutyl vs. cyclopentyl) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess conformational flexibility of the cyclobutyl group in aqueous vs. lipid bilayer environments .

Q. What experimental approaches validate the mechanism of action for This compound in enzyme inhibition?

  • Kinetic Studies : Measure Kₘ and Vₘₐₓ shifts in enzyme assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding from hydrophobic interactions .
  • Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.